molecular formula C21H16Cl2N2O3 B3517737 2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

Cat. No.: B3517737
M. Wt: 415.3 g/mol
InChI Key: QQXYHAHMBGFVAR-UHFFFAOYSA-N
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Description

2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound with a unique structure that combines elements of naphthoquinone and piperazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its combination of a naphthoquinone core with a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-3-[4-(3-chlorobenzoyl)piperazin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-14-5-3-4-13(12-14)21(28)25-10-8-24(9-11-25)18-17(23)19(26)15-6-1-2-7-16(15)20(18)27/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXYHAHMBGFVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

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